molecular formula C22H26FN3O5S B2492685 N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide CAS No. 872987-01-4

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Cat. No. B2492685
CAS RN: 872987-01-4
M. Wt: 463.52
InChI Key: OXDXAUHYRPQFJA-UHFFFAOYSA-N
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Description

The compound of interest is related to a class of chemicals that involve complex syntheses and analyses for their understanding and application in various scientific fields. Its structure suggests it has specific chemical and physical properties that merit detailed investigation.

Synthesis Analysis

While the specific synthesis of “N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide” is not directly outlined, related compounds have been synthesized through complex reactions involving sulfonyl groups and fluorinated aromatic compounds. These syntheses often require precise conditions to ensure the correct formation of the target molecule (Paventi, Chan, & Hay, 1996).

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been elucidated using techniques like NMR, FT-IR, and UV spectroscopy, aiding in understanding the spatial arrangement and electronic environment of the molecule. For example, studies have detailed the structure of polymers derived from related sulfonyl and fluorinated compounds, providing insights into the bonding and electronic characteristics essential for understanding such complex molecules (Paventi, Chan, & Hay, 1996).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with other organic molecules or ions, leading to various possible reaction pathways. For example, sulfonyl and fluorinated groups present in the compound can undergo reactions contributing to the formation or modification of molecular structures, which are crucial for developing materials or pharmaceuticals with desired properties (Murugavel, Velan, Kannan, & Bakthadoss, 2016).

Physical Properties Analysis

The physical properties of such molecules, including their solubility, melting points, and crystalline structure, are significant for their practical application. Advanced techniques like X-ray diffraction and DFT computations provide insights into the crystal structure and stability of the compound, facilitating the understanding of its physical characteristics (Murugavel, Velan, Kannan, & Bakthadoss, 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds, stability under various conditions, and potential for chemical modifications, are central to the utility of the compound in scientific research. Studies on related molecules highlight the importance of functional groups like sulfonyl and fluorine in determining the compound's chemical behavior and its interactions with other molecules (Murugavel, Velan, Kannan, & Bakthadoss, 2016).

Scientific Research Applications

Oxidative Enantioselective α-Fluorination

The oxidative enantioselective α-fluorination of aliphatic aldehydes, facilitated by N-heterocyclic carbene catalysis, represents a significant application in the realm of scientific research. This process, which employs N-fluorobis(phenyl)sulfonimide as both an oxidant and a fluorine source, directly achieves C-F bond formation at the α-position of simple aliphatic aldehydes. This method addresses challenges such as competitive difluorination and nonfluorination, achieving high to excellent enantioselectivities (Fangyi Li, Zijun Wu, Jian Wang, 2014).

Novel Insecticidal Activity

Another notable application is found in the insecticidal properties of compounds like flubendiamide, which demonstrates a unique chemical structure and high efficacy against lepidopterous pests. The compound's distinctiveness arises from its novel substituents, contributing to its strong insecticidal activity and safety for non-target organisms. Flubendiamide is anticipated to play a significant role in integrated pest management programs (Masanori Tohnishi et al., 2005).

Antibacterial Applications

Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated effective antibacterial activities against pathogens like rice bacterial leaf blight. Compounds such as 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole show promise due to their ability to enhance plant resistance against bacterial infections, offering a potential avenue for agricultural protection (Li Shi et al., 2015).

properties

IUPAC Name

N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5S/c1-15-4-6-17(7-5-15)13-24-21(27)22(28)25-14-20-26(10-3-11-31-20)32(29,30)19-9-8-18(23)12-16(19)2/h4-9,12,20H,3,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDXAUHYRPQFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

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